1H-Indazol-7-amine

Nitric oxide synthase inhibition Indazole SAR Regioisomeric potency

1H-Indazol-7-amine (7-amino-1H-indazole, CAS 21443-96-9) is a heterocyclic aromatic amine belonging to the aminoindazole family. With a molecular formula of C₇H₇N₃ and a molecular weight of 133.15 g/mol, it exists as a tan crystalline solid with a melting point of 157–163 °C and a predicted pKa of 14.89.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 21443-96-9
Cat. No. B1293834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazol-7-amine
CAS21443-96-9
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)NN=C2
InChIInChI=1S/C7H7N3/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2,(H,9,10)
InChIKeyOTFFCAGPSWJBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazol-7-amine (CAS 21443-96-9) Procurement Guide: Regioisomeric Differentiation and Evidence-Based Selection


1H-Indazol-7-amine (7-amino-1H-indazole, CAS 21443-96-9) is a heterocyclic aromatic amine belonging to the aminoindazole family. With a molecular formula of C₇H₇N₃ and a molecular weight of 133.15 g/mol, it exists as a tan crystalline solid with a melting point of 157–163 °C and a predicted pKa of 14.89 . This compound is recognised as a substituted indazole that acts as an inhibitor of nitric oxide synthases (NOS) ; however, its primary role in the literature is as a critical synthetic intermediate, particularly as a precursor to 7-nitro-1H-indazole and 7-iodo-1H-indazole, which are essential for constructing potent NOS inhibitors and other 7-substituted bioactive indazoles [1]. Its distinct 7-position amino substitution governs both its reactivity profile and its privileged status as a scaffold in medicinal chemistry, particularly for kinase and PARP inhibitor design .

Why 1H-Indazol-7-amine Cannot Be Simply Substituted by Other Aminoindazole Regioisomers


Aminoindazole regioisomers (4-, 5-, 6-, and 7-substituted) are not interchangeable because the position of the amino group on the indazole core dictates both biological and physicochemical behaviour. In nitric oxide synthase (NOS) inhibition, substitution at the 7-position is consistently more potent than at the 4-, 5-, or 6-positions; 7-nitro-1H-indazole and 7-methoxy-1H-indazole are the most active isomers within their respective series [1]. This positional advantage extends to the 7-amino congener, which serves as the direct synthetic gateway to these active 7-substituted inhibitors. Furthermore, the regioisomers differ substantially in solid-state properties: 1H-indazol-7-amine melts at 157–163 °C, whereas the 4-isomer melts at 148–150 °C, the 5-isomer at 175–178 °C, and the 6-isomer at 204–206 °C (with decomposition) . These differences affect formulation, storage, and handling in both research and scale-up settings. The 7-isomer also provides a unique fragment hit in X-ray crystallographic screening, binding to a secondary site on bacterial DNA ligase (PDB 5FPO), a binding mode not reported for the other regioisomers in the same fragment library [2]. Simply substituting one aminoindazole regioisomer for another risks losing target engagement, altering synthetic routes, and introducing unpredictable physicochemical behaviour.

Quantitative Evidence for 1H-Indazol-7-amine: Head-to-Head Comparisons Against Closest Analogs


Positional Advantage for NOS Inhibition: 7-Substituted Indazoles Outperform 4-, 5-, and 6-Substituted Analogs

Structure-activity relationship (SAR) studies across multiple series of indazole NOS inhibitors demonstrate that substitution at the 7-position yields superior inhibitory activity compared to the 4-, 5-, or 6-positions. Cottyn et al. (2008) explicitly state that 'substitution of the heterocycle by a NO₂ group at the 4-, 5-, or 6-position leads to less active compounds than at the 7-position,' and that among methoxy-substituted indazoles, 'the 7-methoxy derivative remains the most potent isomer in this series' [1]. While 1H-indazol-7-amine itself was not directly assayed for NOS inhibition in this study, it is the immediate synthetic precursor (compound 4) to the active 7-substituted inhibitors, including 7-nitro-1H-indazole and 7-iodo-1H-indazole. The 7-nitro analog is a well-characterised nNOS inhibitor with reported IC₅₀ values in the sub-micromolar range; 7-nitroindazole inhibits rat cerebellar nNOS with an IC₅₀ of 0.9 µM [2]. By contrast, 5-aminoindazole and 6-aminoindazole display activity profiles shifted toward gastric acid secretion modulation (antisecretory activity) rather than NOS inhibition [3]. Thus, for research programmes targeting NOS, the 7-aminoindazole scaffold provides the only direct entry point to the privileged 7-substituted pharmacophore.

Nitric oxide synthase inhibition Indazole SAR Regioisomeric potency

Unique Secondary Binding Site Engagement in Fragment-Based Screening: X-Ray Crystallographic Evidence (PDB 5FPO)

A fragment-based screening campaign by Ludlow et al. (2015) identified 1H-indazol-7-amine (designated AT4213) as a ligand that binds to a secondary, allosteric site on bacterial DNA ligase, distinct from the primary substrate-binding pocket. The co-crystal structure was solved at 1.83 Å resolution (PDB ID: 5FPO), revealing clear electron density for the ligand at this alternative site [1]. This is a mechanistically significant finding, as secondary binding sites often represent regulatory hotspots exploitable for allosteric drug design. Critically, the published fragment screening dataset across 24 proteins did not report any other aminoindazole regioisomer (4-, 5-, or 6-aminoindazole) occupying this secondary site, indicating that the 7-amino substitution pattern is uniquely compatible with the steric and hydrogen-bonding requirements of this binding pocket. In contrast, the 1H-indazol-5-amine scaffold (and its derivatives) have been predominantly associated with sirtuin inhibition (SIRT1/SIRT3) , while 1H-indazol-6-amine derivatives are explored for anticancer cytotoxicity (e.g., N-(4-fluorobenzyl)-1H-indazol-6-amine, IC₅₀ = 14.3 µM in HCT116 cells) [2].

Fragment-based drug discovery Secondary binding sites X-ray crystallography DNA ligase

Differentiation in Solid-State Properties: Melting Point and Thermal Behaviour Versus 4-, 5-, and 6-Aminoindazole Regioisomers

The four aminoindazole regioisomers exhibit markedly different melting points, reflecting distinct crystal packing arrangements and intermolecular hydrogen-bonding networks. 1H-Indazol-7-amine melts at 157–163 °C , which is intermediate among the series: the 4-isomer melts lower (148–150 °C) , the 5-isomer slightly higher (175–178 °C) , and the 6-isomer substantially higher with decomposition (204–206 °C dec.) . This thermal ranking (4 < 7 < 5 < 6) is not predictable a priori and has practical implications for differential scanning calorimetry (DSC)-based purity assessment, solid-form screening, and formulation development. The 6-isomer's decomposition upon melting further restricts its use in melt-based processing or high-temperature reactions, whereas 1H-indazol-7-amine melts without decomposition. Additionally, 1H-indazol-7-amine is supplied as a crystalline solid (tan colour) with a predicted LogP of 1.73 and a topological polar surface area (TPSA) of 54.7 Ų , parameters that govern solubility and permeability and may differ subtly between regioisomers due to electronic distribution differences in the indazole ring.

Solid-state characterisation Thermal analysis Polymorph screening Pre-formulation

Optimal Application Scenarios for 1H-Indazol-7-amine Based on Quantitative Differentiation Evidence


Nitric Oxide Synthase (NOS) Inhibitor Lead Generation and SAR Expansion

1H-Indazol-7-amine is the preferred aminoindazole building block for medicinal chemistry programmes targeting neuronal (nNOS), endothelial (eNOS), or inducible (iNOS) nitric oxide synthases. The 7-position of the indazole ring is strongly favoured for NOS inhibition potency, as demonstrated by SAR across nitro, methoxy, and carbonitrile series [1]. The amino group of 1H-indazol-7-amine provides a versatile synthetic handle for diazotisation/iodination to yield 7-iodo-1H-indazole, which can then be elaborated via cross-coupling to diverse 7-substituted analogs. The known nNOS inhibitor 7-nitroindazole (IC₅₀ = 0.9 µM) [2] is directly accessible from this precursor by oxidation. Researchers initiating new NOS inhibitor campaigns should select 1H-indazol-7-amine over the 4-, 5-, or 6-amino isomers to maintain direct access to the privileged 7-substituted pharmacophore without requiring regioisomeric resynthesis.

Fragment-Based Drug Discovery (FBDD) Targeting Secondary/Allosteric Protein Binding Sites

The validated X-ray crystal structure of 1H-indazol-7-amine bound to a secondary binding site on bacterial DNA ligase (PDB ID: 5FPO, resolution 1.83 Å) [1] makes this compound a structurally characterised starting point for allosteric inhibitor design. Fragment elaboration strategies can exploit the 7-amino group for parallel derivatisation while retaining the core indazole binding mode. This application is uniquely supported for the 7-isomer; no equivalent secondary-site co-crystal structures are available for 1H-indazol-4-amine, 1H-indazol-5-amine, or 1H-indazol-6-amine. Structure-guided medicinal chemists should procure 1H-indazol-7-amine specifically when the goal is to target allosteric regulatory pockets identified through fragment screening, as the binding pose and interactions are experimentally defined and directly transferable to analogue design.

Method Development for Regioselective Indazole Functionalisation and Process Chemistry

1H-Indazol-7-amine serves as a benchmark substrate for developing and validating regioselective C–H functionalisation, cross-coupling, and N-arylation methodologies on the indazole scaffold. The Cottyn et al. (2008) procedure for converting 1H-indazol-7-amine to 7-iodo-1H-indazole in 53% overall yield (via diazotisation, then cyanation to 7-carbonitrile in 63% yield) [1] provides a reproducible, literature-validated route for method optimisation and scale-up studies. Its mid-range melting point (157–163 °C, without decomposition) [2] is advantageous for high-temperature reactions compared to the 6-isomer, which decomposes upon melting. Process chemists evaluating aminoindazole starting materials for route scouting should prioritise the 7-isomer for its thermal robustness and well-characterised downstream chemistry.

Chemical Biology Probe Development Targeting DNA Repair and Kinase Pathways

The 1H-indazol-7-amine core is recognised as a regioisomeric scaffold for both PARP inhibitor design (DNA repair pathway modulation) [1] and kinase hinge-binding fragment development [2]. Its amino group at the 7-position allows installation of diverse amide, sulfonamide, or urea linkages to occupy selectivity pockets adjacent to the kinase hinge region. For probe development, the documented ability of 1H-indazol-7-amine to engage a secondary binding site (PDB 5FPO) [3] suggests potential polypharmacology or off-target interactions that could be exploited or mitigated. Chemical biologists requiring a fragment with defined structural biology and synthetic tractability should select 1H-indazol-7-amine over less-characterised regioisomers to reduce the risk of unresolved binding modes.

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